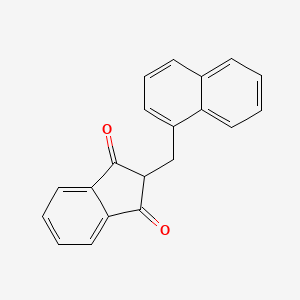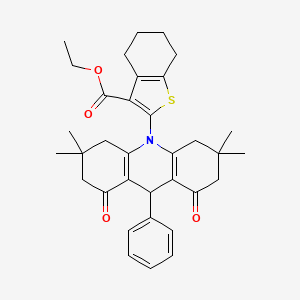
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione, also known as β-lapachone, is a naturally occurring naphthoquinone that has garnered attention in the scientific community due to its potential applications in cancer treatment. This compound is found in the bark of the lapacho tree, which is native to South America. In recent years, researchers have been exploring the synthesis, mechanism of action, and potential applications of β-lapachone in cancer treatment.
Wirkmechanismus
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components and induce cell death. β-lapachone has been shown to increase ROS levels within cancer cells, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, β-lapachone has been shown to have other biochemical and physiological effects. Research has shown that this compound can inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, β-lapachone can disrupt DNA synthesis and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using β-lapachone in lab experiments is its selective cytotoxicity against cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation is that β-lapachone can be difficult to synthesize and purify, which can make it challenging to study in the lab.
Zukünftige Richtungen
There are several future directions for research on β-lapachone. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, researchers are exploring the potential of combining β-lapachone with other cancer treatments, such as chemotherapy and radiation therapy. Finally, researchers are investigating the potential of β-lapachone in other areas of medicine, such as anti-inflammatory and anti-microbial applications.
In conclusion, β-lapachone is a naturally occurring naphthoquinone that has shown promise as a potential cancer treatment. Through its selective cytotoxicity and ability to induce cell death in a variety of cancer cell lines, β-lapachone has garnered attention in the scientific community. While there are limitations to studying this compound in the lab, researchers are continuing to explore its potential applications in cancer treatment and other areas of medicine.
Synthesemethoden
The synthesis of β-lapachone can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common method of chemical synthesis involves the oxidation of 2-hydroxy-1,4-naphthoquinone with lead tetraacetate. Another method involves the reaction of 1,2-naphthoquinone with benzylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
β-lapachone has been the focus of numerous scientific studies due to its potential applications in cancer treatment. Research has shown that β-lapachone has selective cytotoxicity against cancer cells, meaning it can target and kill cancer cells while leaving healthy cells unharmed. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISYPBYRIFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![[1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6055929.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6055976.png)